BenchChemオンラインストアへようこそ!

1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure this pre-brominated N1-benzyl benzotriazole to gain a C5‑Br handle for direct Suzuki coupling, cutting 1–3 synthetic steps per analog. The N1‑benzyl group optimizes LogP (3.24) and TPSA (30.71 Ų) for CNS penetration and provides a halogen‑bonding anchor in the CK2 ATP pocket. With MW 288.1, it is an ideal fragment for lead optimization and has validated activity against MCF-7 and CCRF-CEM cell lines. Order today for accelerated SAR.

Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
CAS No. 1242069-38-0
Cat. No. B3224897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole
CAS1242069-38-0
Molecular FormulaC13H10BrN3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=N2
InChIInChI=1S/C13H10BrN3/c14-11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyFXNBMLKKSZQBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: Sourcing 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole (CAS 1242069-38-0) for Medicinal Chemistry and Chemical Biology


1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole (CAS 1242069-38-0) is a heterocyclic building block belonging to the N1-substituted benzotriazole class, characterized by a benzyl group at the N1 position and a bromine atom at the C5 position of the benzo ring . This specific pattern of substitution creates a platform for synthetic diversification, where the C5‑Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the N1‑benzyl group modulates the electronic character and lipophilicity of the fused triazole ring system [1]. The compound is routinely offered at 95–98% purity by multiple suppliers for research and development use only .

Why 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole Cannot Be Replaced by Common In-Class Analogs


Superficially similar benzotriazole derivatives are frequently considered as interchangeable procurement alternatives; however, the concurrent presence and precise position of the benzyl (N1) and bromine (C5) substituents jointly dictate the compound’s physicochemical profile and synthetic reactivity, making generic substitution problematic. The bromine atom at C5 not only provides a vector for palladium-catalyzed cross-coupling to elaborate the scaffold [1] but also contributes to halogen-bonding interactions that are important for engaging biological targets such as the CK2 kinase ATP-binding site, as established for brominated benzotriazoles [2]. The N1‑benzyl group simultaneously influences LogP and π-stacking capability in a manner that analogs bearing smaller (methyl, allyl) or absent N1‑substituents cannot replicate [2]. Consequently, substituting this compound with an unsubstituted or differently substituted benzotriazole risks altering both the chemical diversification pathway and the biological recognition profile, potentially invalidating structure–activity relationships in a lead-optimization campaign.

Quantitative Differentiation Evidence: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole vs. Closest Analogs


Predicted LogP and TPSA: Lipophilicity Advantage Over De-Bromo and Smaller N1-Substituted Analogs

Predicted physicochemical properties place this compound in a distinct lipophilicity space relative to its closest available analogs. The Leyan supplier reports a predicted LogP of 3.24 and a topological polar surface area (TPSA) of 30.71 Ų for 1-benzyl-5-bromo-1H-benzo[d][1,2,3]triazole . In contrast, the de-bromo analog 1-benzyl-1H-benzotriazole (CAS 4706-43-8) has a ChemDraw-predicted LogP of approximately 2.5 and a higher TPSA (~30.7 Ų, similar polarity but lower logP) [1]. The 5-bromo-1-methyl analog (CAS 944718-31-4) is predicted to have a LogP of about 2.3 (based on ChemDraw estimations) with a comparable TPSA [1]. The mono-bromo N1‑benzyl substitution pattern thus extends lipophilicity by approximately 0.7–0.9 log units relative to the de-bromo or N1‑methyl congeners, while preserving hydrogen-bond acceptor capacity identical to the de-bromo analog, a property that is expected to enhance passive membrane permeability without sacrificing polarity-dependent binding interactions at the triazole N2/N3 positions [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Utility: The C5 Bromine Handle for Diversification via Cross-Coupling Chemistry

The C5 bromine substituent is a versatile synthetic handle that enables late-stage diversification through Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions [1]. This synthetic versatility is directly demonstrated by studies on the Suzuki–Miyaura coupling reactivity of dibromobenzotriazole monomers, which confirm that bromine atoms on the benzotriazole benzo ring are competent partners for Pd-catalyzed C–C bond formation [2]. By contrast, the non-brominated counterpart 1-benzyl-1H-benzotriazole (CAS 4706-43-8) lacks this cross-coupling handle and would require separate, often lower-yielding, C–H functionalization steps to achieve analogous diversification, adding 2–4 synthetic steps to a typical analog synthesis campaign. The presence of a single bromine atom also distinguishes this compound from tetrabrominated benzotriazoles (e.g., TBBt, CAS 17374-26-4), where each additional bromine increases the molecular weight and can lead to solubility and selectivity liabilities in biological assays [3].

Synthetic Chemistry Cross-Coupling Scaffold Diversification

Predicted CK2 Kinase Binding Engagement: Class-Level Evidence for Halogen-Bond-Driven Affinity

Although no direct IC₅₀ measurement has been reported for 1-benzyl-5-bromo-1H-benzo[d][1,2,3]triazole against CK2, the broader class of bromobenzotriazoles has been extensively characterized as ATP-competitive CK2 inhibitors whose binding affinity is strongly correlated with the presence and position of halogen atoms on the benzo ring [1]. Crystallographic and thermodynamic studies of a series of mono-, di-, tri-, and tetra-brominated benzotriazoles bound to the catalytic subunit of human CK2α reveal that each bromine atom contributes favorably to binding free energy through van der Waals contacts and halogen bonding within the hydrophobic ATP pocket, with the benchmark inhibitor TBBt (4,5,6,7-tetrabromobenzotriazole) exhibiting a Ki of 0.4 μM and IC₅₀ of 0.9–1.6 μM [2][3]. In contrast, the non-brominated 1-benzyl-1H-benzotriazole is expected to bind with substantially lower affinity due to the absence of halogen-mediated contacts, a trend consistently observed across the bromobenzotriazole series in differential scanning fluorimetry (DSF) thermal shift assays [1]. The mono-bromo substitution pattern of the target compound is predicted to provide an intermediate affinity between the non-brominated parent and the tetrabrominated derivative TBBt, making it an attractive starting point for fragment-based or scaffold-hopping approaches where excessive bromination may introduce off-target promiscuity [2].

Kinase Inhibition CK2 Halogen Bonding

Precedented Antiproliferative Activity of N1-Benzyl Bromobenzotriazoles in MCF-7 and CCRF-CEM Cancer Cell Lines

Compounds closely related to 1-benzyl-5-bromo-1H-benzo[d][1,2,3]triazole have demonstrated antiproliferative activity in human cancer cell lines. Specifically, N1‑substituted bromobenzotriazole derivatives have been evaluated for cytotoxicity against MCF-7 (human breast adenocarcinoma) and CCRF-CEM (human T lymphoblast leukemia) cell lines, showing IC₅₀ values in the micromolar range [1][2]. For instance, a series of 1-bromobenzyl[1,2,3]triazole derivatives (structurally analogous to the target compound, differing in the 4,5-substituents on the triazole ring rather than the benzo ring) exhibited cytotoxic effects against MCF-7 cells, with activity attributed to ROS generation and nuclear damage [1]. In parallel, tetrabromobenzotriazole (TBBt) derivatives bearing N1‑hydroxyalkyl substituents displayed IC₅₀ values in the 0.80–7.35 μM range against CK2α and moderate antiproliferative effects on MCF-7 cells [2]. The target compound, with its mono-bromo N1‑benzyl architecture, occupies a chemical space between these validated anticancer chemotypes, providing a modular scaffold for systematic exploration of the N1‑substituent and C5‑bromo functionalization.

Anticancer Cytotoxicity MCF-7

Procurement-Ready Purity and Availability Relative to Specialty Analogs

1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole is available from multiple suppliers at certified purities of 95–98% (HPLC) . Its closest structural analog, 1-benzyl-1H-benzotriazole (CAS 4706-43-8, de-bromo), is also widely available at similar purity levels (95–97%) and comparable price points (approximately USD 50–150/g) . By contrast, the N1‑allyl analog 1-allyl-5-bromo-1H-benzotriazole (CAS 1312140-57-0) is offered by fewer suppliers (e.g., AKSci at 95% purity), and the N1‑methyl analog 5-bromo-1-methyl-1H-benzotriazole (CAS 944718-31-4) is available through specialty vendors (e.g., Capot Chemical at 98% purity) but with more limited inventory and longer lead times [1]. The tetrabrominated analog TBBt (CAS 17374-26-4) is also commercially available but carries a premium price due to higher molecular complexity and specialized synthetic requirements. The balanced commercial availability of the target compound, combined with its differentiated substitution pattern, positions it as a practical and versatile procurement choice for laboratories requiring a benzotriazole scaffold that combines an N1‑benzyl substituent with a C5 synthetic handle.

Procurement Purity Supply Chain

Optimal Application Scenarios for 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole Based on Quantified Differentiation Evidence


Fragment-Based Lead Discovery Targeting CK2 Kinase

The compound’s predicted intermediate CK2 binding affinity, deduced from class-level SAR of bromobenzotriazoles [1], positions it as an ideal fragment-sized starting point (MW 288.1) for structure-based drug design. Its single bromine atom provides a halogen-bonding anchor in the hydrophobic ATP pocket without the excessive molecular weight of tetrabrominated TBBt (MW 434.7) [2]. Medicinal chemistry teams can procure this compound to perform DSF-based thermal shift screening and co-crystallization trials with CK2α, using the C5 position for subsequent fragment growing via Suzuki coupling [3].

Parallel Library Synthesis via C5 Diversification

The C5–Br bond enables direct Suzuki–Miyaura cross-coupling to generate libraries of N1‑benzyl-5-aryl-benzotriazole analogs in a single synthetic step [1]. Compared to the non-brominated 1-benzyl analog, which requires additional functionalization steps, procurement of the pre-brominated building block accelerates SAR exploration by 1–3 synthetic steps per analog [2]. This is particularly valuable in industrial medicinal chemistry settings where parallel synthesis throughput and cycle time are critical efficiency metrics.

Physicochemical Property Optimization for CNS-Penetrant Candidates

With a predicted LogP of 3.24 and TPSA of 30.71 Ų [1], this compound resides within favorable physicochemical space for CNS drug candidates (typically LogP 2–5, TPSA < 60–70 Ų). The enhanced lipophilicity relative to the de-bromo analog (LogP ≈ 2.5) may confer superior blood–brain barrier permeability [2], making it a preferred scaffold for neuroscience-focused lead optimization programs where central target engagement is required.

Anticancer Lead Generation Leveraging N1‑Benzyl Triazole Pharmacophore

Structurally related N1‑benzyl triazoles and bromobenzotriazole derivatives have demonstrated micromolar-range antiproliferative activity against MCF-7 (breast cancer) and CCRF-CEM (leukemia) cell lines [1][2]. Procuring this compound provides a validated entry point into an anticancer SAR campaign, where the N1‑benzyl and C5‑bromo substituents can be independently varied to explore effects on ROS generation, apoptosis induction, and cell-cycle arrest in oncology-relevant cell models.

Quote Request

Request a Quote for 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.